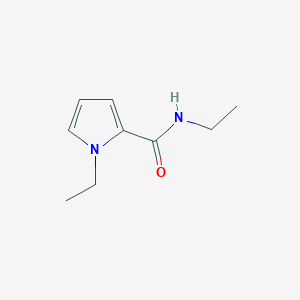![molecular formula C15H16N4O4S B5971124 4-({[(2Z)-4-hydroxy-2-(propan-2-ylidenehydrazinylidene)-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid](/img/structure/B5971124.png)
4-({[(2Z)-4-hydroxy-2-(propan-2-ylidenehydrazinylidene)-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(2Z)-4-hydroxy-2-(propan-2-ylidenehydrazinylidene)-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a hydrazone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2Z)-4-hydroxy-2-(propan-2-ylidenehydrazinylidene)-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazole derivative with an appropriate hydrazine compound under acidic or basic conditions.
Acylation: The resulting hydrazone is then acylated with a benzoic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiazole moieties.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions vary, but often involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its structural features suggest potential use as an antimicrobial or anticancer agent.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The thiazole ring and hydrazone linkage could play key roles in binding to molecular targets, while the benzoic acid moiety might influence the compound’s solubility and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1), exhibit various biological activities.
Hydrazones: Hydrazone derivatives are known for their use in medicinal chemistry as potential therapeutic agents.
Benzoic Acid Derivatives: Compounds like salicylic acid and acetylsalicylic acid (aspirin) are well-known for their medicinal properties.
Uniqueness
What sets 4-({[(2Z)-4-hydroxy-2-(propan-2-ylidenehydrazinylidene)-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid apart is the combination of these three functional groups in a single molecule, potentially offering a unique set of properties and applications that are not found in simpler compounds.
Eigenschaften
IUPAC Name |
4-[[2-[(2Z)-4-oxo-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-8(2)18-19-15-17-13(21)11(24-15)7-12(20)16-10-5-3-9(4-6-10)14(22)23/h3-6,11H,7H2,1-2H3,(H,16,20)(H,22,23)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAJKQKSOGJGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1NC(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N/N=C\1/NC(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-methylanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B5971062.png)
![4-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline](/img/structure/B5971069.png)
![4-BROMO-2-({4-[(2-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL](/img/structure/B5971074.png)


![5-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5971102.png)
![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B5971104.png)

![{4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5971117.png)
![[1-[1-[1-(3-methoxyphenyl)piperidin-4-yl]piperidin-3-yl]piperidin-4-yl]methanol](/img/structure/B5971125.png)
